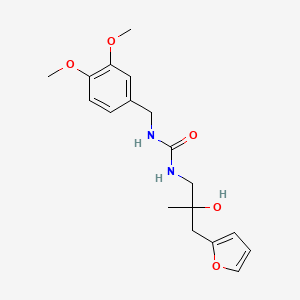
1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities, supported by research findings and case studies.
Chemical Structure
The compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzyl amine with furan-2-carboxaldehyde derivatives under controlled conditions to yield the urea derivative. The synthetic route may vary depending on specific substituents and desired yields.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various urea derivatives, including our compound of interest.
- In vitro Testing : A study demonstrated that urea derivatives exhibited variable levels of activity against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus .
- Growth Inhibition : Notably, certain derivatives showed promising growth inhibition against Acinetobacter baumannii, with some compounds achieving up to 94.5% inhibition .
| Compound | Target Organism | Inhibition (%) |
|---|---|---|
| 1 | Acinetobacter baumannii | 94.5 |
| 2 | Staphylococcus aureus | Moderate |
| 3 | Klebsiella pneumoniae | Moderate |
Antitumor Activity
The antitumor potential of related urea compounds has also been explored.
- Case Study : A related compound demonstrated significant antitumor activity with GI50 values (concentration required to inhibit cell growth by 50%) ranging from 15.1 to 93.3 μM across various cancer cell lines . This suggests that similar structural motifs in urea derivatives may confer anticancer properties.
| Compound | Cancer Cell Line | GI50 (μM) |
|---|---|---|
| 1 | EKVX (lung cancer) | 25.9 |
| 2 | OVCAR-4 (ovarian cancer) | 28.7 |
| 3 | MDA-MB-435 (breast cancer) | 15.1 |
Enzyme Inhibition
The mechanism of action for many urea derivatives includes enzyme inhibition.
- GSK-3β Inhibition : A study highlighted that specific urea derivatives inhibited GSK-3β activity significantly, with IC50 values as low as 140 nM . This enzyme is implicated in various signaling pathways related to cancer and neurodegenerative diseases.
Molecular Docking Studies
To elucidate the binding interactions of the compound with biological targets, molecular docking studies have been conducted. These studies suggest that the presence of methoxy groups enhances binding affinity due to increased hydrophobic interactions and hydrogen bonding capabilities .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(22,10-14-5-4-8-25-14)12-20-17(21)19-11-13-6-7-15(23-2)16(9-13)24-3/h4-9,22H,10-12H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAWYLRENBSZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














